Cas no 892772-22-4 (6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one)

6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with multiple functional modifications. The presence of a fluoro substituent at the 6-position enhances its electronic properties, while the 4-methoxybenzenesulfonyl group contributes to steric and electronic modulation. The 4-methylpiperazin-1-yl moiety at the 7-position improves solubility and potential bioavailability. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other biologically active agents. Its well-defined structure allows for precise derivatization, making it a valuable intermediate in pharmaceutical research and development.
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one structure
892772-22-4 structure
Product Name:6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
CAS No:892772-22-4
MF:C22H24FN3O4S
MW:445.507067680359
CID:5422459
PubChem ID:20905130
Update Time:2025-05-20

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • F3411-0313
    • 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
    • 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
    • 892772-22-4
    • 6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
    • CCG-167184
    • AKOS001924166
    • 6-Fluoro-3-[(4-methoxyphenyl)sulfonyl]-1-methyl-7-(4-methyl-1-piperazinyl)-4(1H)-quinolinone
    • Inchi: 1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3
    • InChI Key: BICRFQLPALMGST-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(F)C(N3CCN(C)CC3)=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 445.14715559g/mol
  • Monoisotopic Mass: 445.14715559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 78.5Ų

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 654.7±55.0 °C(Predicted)
  • pka: 7.41±0.42(Predicted)

6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Research Brief on 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892772-22-4)

This research brief provides an in-depth analysis of the latest advancements and findings related to the compound 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892772-22-4). This molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. The brief synthesizes recent studies, highlighting key aspects such as molecular mechanisms, pharmacological properties, and clinical relevance.

Recent studies have focused on the structural and functional characterization of this compound. Its unique quinolin-4-one scaffold, coupled with the 4-methoxybenzenesulfonyl and 4-methylpiperazine moieties, confers distinct biochemical properties. Research indicates that this compound exhibits potent inhibitory activity against specific kinase targets, making it a promising candidate for the development of novel kinase inhibitors. Computational modeling and X-ray crystallography studies have further elucidated its binding interactions, providing insights into its mechanism of action.

Pharmacological evaluations have demonstrated that 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one possesses favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. Preclinical studies in animal models have shown efficacy in targeting diseases such as cancer and inflammatory disorders, with minimal off-target effects. These findings underscore its potential as a lead compound for further drug development.

In addition to its therapeutic potential, recent research has explored the synthetic pathways for this compound. Optimized synthetic routes have been developed to improve yield and purity, facilitating large-scale production for clinical trials. Advances in green chemistry have also been applied to reduce environmental impact during synthesis, aligning with sustainable pharmaceutical manufacturing practices.

Despite these promising developments, challenges remain. Issues such as potential toxicity at higher doses and the need for further optimization of its selectivity profile are areas of ongoing investigation. Collaborative efforts between academia and industry are crucial to address these challenges and accelerate the translation of this compound into clinical applications.

In conclusion, 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one represents a significant advancement in chemical biology and drug discovery. Its unique structural features and promising pharmacological properties position it as a valuable candidate for therapeutic development. Continued research and collaboration will be essential to fully realize its potential in addressing unmet medical needs.

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